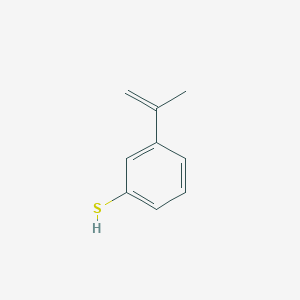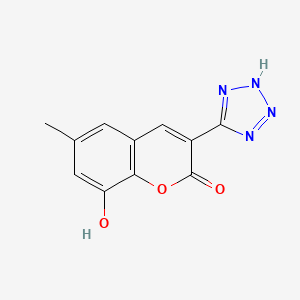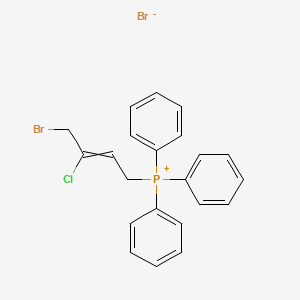
1-Methoxy-2-propadienylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-2-propadienylbenzene is an organic compound characterized by the presence of a methoxy group attached to a benzene ring, with a propadienyl group at the ortho position
Métodos De Preparación
The synthesis of 1-Methoxy-2-propadienylbenzene typically involves the reaction of methoxybenzene with propargyl bromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the methoxy group activates the benzene ring towards nucleophilic attack. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
1-Methoxy-2-propadienylbenzene undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the propadienyl group to a propyl group using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, with common reagents including halogens, nitrating agents, and sulfonating agents. Major products include halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
1-Methoxy-2-propadienylbenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-2-propadienylbenzene involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and other interactions, while the propadienyl group can undergo addition reactions. These interactions can modulate biological pathways and chemical processes.
Comparación Con Compuestos Similares
1-Methoxy-2-propadienylbenzene can be compared with similar compounds such as:
1-Methoxy-2-propanol: Both compounds contain a methoxy group, but differ in their additional functional groups and reactivity.
Anisole: Similar to this compound, anisole has a methoxy group attached to a benzene ring, but lacks the propadienyl group.
Propargylbenzene: This compound contains a propadienyl group attached to a benzene ring, but lacks the methoxy group.
Propiedades
Número CAS |
73234-94-3 |
|---|---|
Fórmula molecular |
C10H10O |
Peso molecular |
146.19 g/mol |
InChI |
InChI=1S/C10H10O/c1-3-6-9-7-4-5-8-10(9)11-2/h4-8H,1H2,2H3 |
Clave InChI |
RTGGRRAFZPRKEI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C=C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidin-4-ol](/img/structure/B14449329.png)
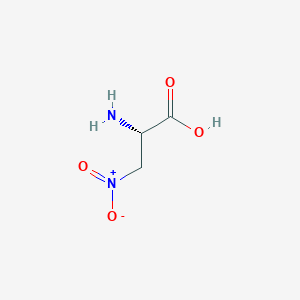

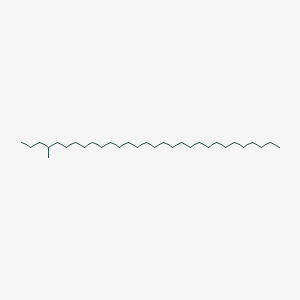
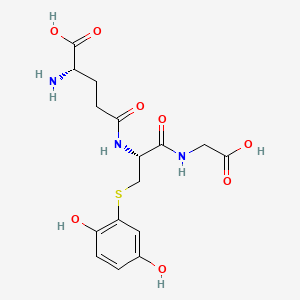
![Benz[f]isoquinolin-2(1H)-one, 3,4-dihydro-4-phenyl-](/img/structure/B14449345.png)





